2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid
Overview
Description
2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid , also known as 2-Chlorophenylacetic acid , is an organic compound with the chemical formula C₈H₇ClO₂ . It is a white crystalline solid with a melting point of approximately 92-95°C . This compound belongs to the class of phenylacetic acids and has been studied for various applications.
Synthesis Analysis
The synthesis of 2-Chlorophenylacetic acid involves several methods, including halogenation of phenylacetic acid derivatives or direct chlorination of phenylacetic acid. Researchers have explored its preparation for use in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Molecular Structure Analysis
The molecular structure of 2-Chlorophenylacetic acid consists of a chlorophenyl group attached to the acetic acid backbone. The chlorine atom is positioned ortho to the carboxylic acid group. The adamantyl moiety provides steric bulk and contributes to the compound’s overall stability .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anticancer Properties and Molecular Binding
A molecule derived from adamantyl-substituted retinoid, specifically 3-Cl-AHPC, demonstrated significant apoptotic (cell death-inducing) and antiproliferative (cell growth-inhibiting) activities against several cancer cell types, including leukemia and breast, lung, and prostate cancers. This molecule, along with its analogues, was also found to inhibit SHP-2 protein-tyrosine phosphatase, which is overexpressed in certain leukemias, suggesting a potential mechanism for its anticancer effects (Dawson et al., 2007).
Applications in Antimicrobial and Anti-inflammatory Research
Antimicrobial and Anti-inflammatory Activities
Adamantyl derivatives were synthesized and evaluated for their in vitro activities against various bacterial strains and the fungus Candida albicans. Some of these derivatives exhibited good or moderate antimicrobial activities, especially against Bacillus subtilis. Additionally, certain compounds showed dose-dependent anti-inflammatory activities in in vivo models, highlighting their potential in antimicrobial and anti-inflammatory applications (Al-Deeb et al., 2006).
Applications in Synthesis and Structural Studies
Synthesis and Structural Analysis
Adamantylacetic acid was utilized in various synthesis processes, leading to the creation of new compounds like 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives. These compounds were characterized and analyzed, providing insights into their structural properties and potential applications in chemical synthesis and pharmaceutical research (Kovalev et al., 2010).
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-adamantyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO2/c19-16-3-1-13(2-4-16)18(10-17(20)21)14-6-11-5-12(8-14)9-15(18)7-11/h1-4,11-12,14-15H,5-10H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKWXNMCVNQXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192569 | |
Record name | 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-2-adamantyl]acetic Acid | |
CAS RN |
400081-88-1 | |
Record name | 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400081-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)tricyclo[3.3.1.13,7]decane-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201192569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.